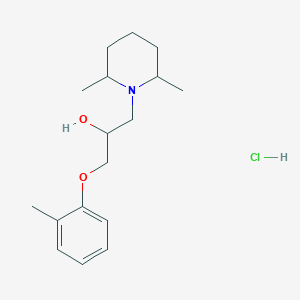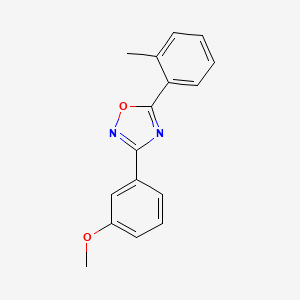
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a selective agonist of the nicotinic acetylcholine receptor (nAChR) and is commonly used to study the function of this receptor in various biological systems.
Mécanisme D'action
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride acts as a selective agonist of nAChRs, binding to the receptor and activating it. The activation of nAChRs by 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride leads to the influx of cations such as sodium and calcium into the cell, which triggers a series of intracellular signaling events. These signaling events ultimately lead to the physiological effects of 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride, such as muscle contraction or neurotransmitter release.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride has several biochemical and physiological effects, depending on the system in which it is studied. In muscle tissue, 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride induces contraction by activating nAChRs at the neuromuscular junction. In neuronal tissue, 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride can induce the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, depending on the type of neuron and the location of the receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride has several advantages as a tool for studying nAChRs in the laboratory. It is a highly selective agonist of these receptors, meaning that it can be used to study their function without interfering with other signaling pathways. 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride is also relatively stable and easy to handle, making it a convenient tool for experiments. However, 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride has some limitations as well. It is a synthetic compound and may not fully mimic the physiological effects of endogenous ligands for nAChRs. Additionally, the effects of 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride may be influenced by factors such as receptor density, receptor subtype, and the presence of other modulators.
Orientations Futures
There are several future directions for research on 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride and nAChRs. One area of interest is the role of nAChRs in neurological disorders such as Alzheimer's disease. 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride and other nAChR agonists have shown potential as therapeutic agents for these disorders, and further research is needed to understand their mechanisms of action and potential benefits. Another area of interest is the development of more selective and potent nAChR agonists that can be used as tools for studying these receptors in greater detail. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride and other nAChR agonists, to better understand their effects in vivo and their potential as therapeutic agents.
Applications De Recherche Scientifique
1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride has been extensively used in scientific research to study the function of nAChRs in various biological systems. These receptors are widely distributed in the nervous system and play a crucial role in neurotransmission, neuromuscular transmission, and other physiological processes. 1-(2,6-dimethyl-1-piperidinyl)-3-(2-methylphenoxy)-2-propanol hydrochloride is commonly used to study the pharmacology of nAChRs, their role in neurological disorders such as Alzheimer's disease, and their potential as therapeutic targets.
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-4-5-10-17(13)20-12-16(19)11-18-14(2)8-6-9-15(18)3;/h4-5,7,10,14-16,19H,6,8-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZQZCFPRGVYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4394300.png)
![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)

![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)

![N-(3,4-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4394369.png)
![7-butyl-1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)


![N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)